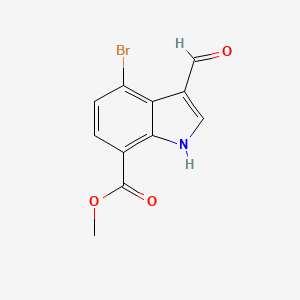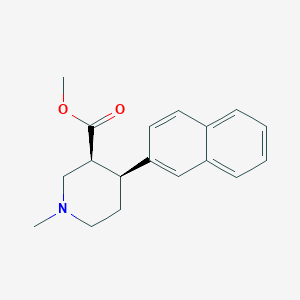
(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry, which is denoted by the (3S,4S) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Naphthalene Group: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenethyl-4-piperidinone: Another piperidine derivative with applications in organic synthesis.
Uniqueness
(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the naphthalene ring
Propiedades
Número CAS |
265112-64-9 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
methyl (3S,4S)-1-methyl-4-naphthalen-2-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-19-10-9-16(17(12-19)18(20)21-2)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16-17H,9-10,12H2,1-2H3/t16-,17-/m1/s1 |
Clave InChI |
HGWWVVYOQKETON-IAGOWNOFSA-N |
SMILES isomérico |
CN1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CN1CCC(C(C1)C(=O)OC)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


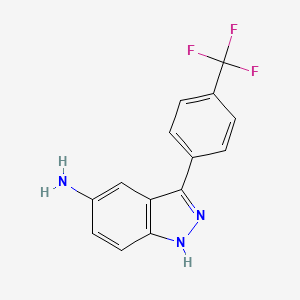
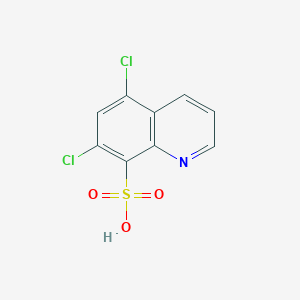
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
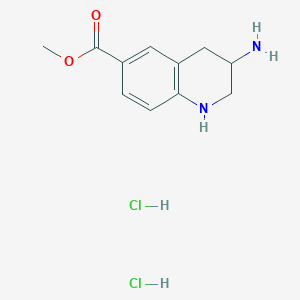
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)
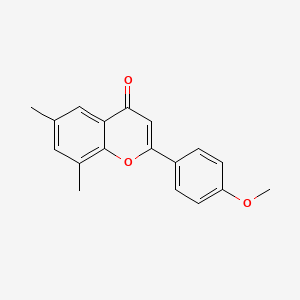
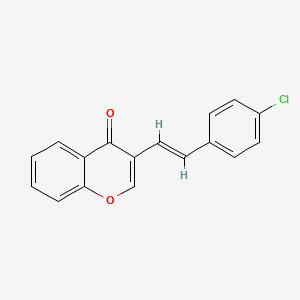
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)

![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
